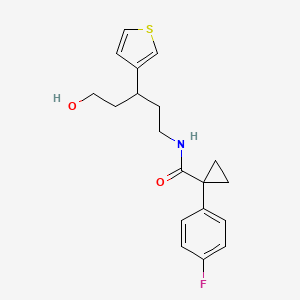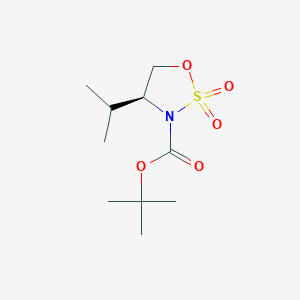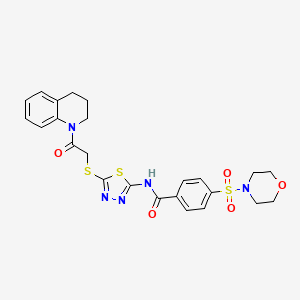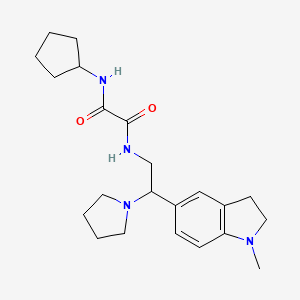![molecular formula C12H15F2NO2 B2831802 N-[(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methyl]but-2-ynamide CAS No. 2411230-39-0](/img/structure/B2831802.png)
N-[(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methyl]but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methyl]but-2-ynamide, also known as DFOB, is a chemical compound that has been extensively studied in recent years due to its potential applications in scientific research. DFOB is a spirolactam derivative that has been synthesized through a series of chemical reactions.
Wirkmechanismus
The mechanism of action of N-[(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methyl]but-2-ynamide is based on its ability to selectively bind to iron ions. Iron is an essential element for many biological processes, including oxygen transport, DNA synthesis, and energy metabolism. However, excess iron can be toxic to cells and tissues, leading to oxidative damage and cell death. N-[(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methyl]but-2-ynamide binds to iron ions with high affinity, preventing them from interacting with other molecules in the cell. This can help to reduce the toxic effects of excess iron and protect cells from oxidative damage.
Biochemical and Physiological Effects:
N-[(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methyl]but-2-ynamide has been shown to have a variety of biochemical and physiological effects in cells and tissues. In addition to its ability to bind to iron ions, N-[(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methyl]but-2-ynamide has been shown to have antioxidant properties, which can help to protect cells from oxidative damage. N-[(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methyl]but-2-ynamide has also been shown to have anti-inflammatory effects, which may be beneficial for the treatment of inflammatory diseases. Finally, N-[(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methyl]but-2-ynamide has been shown to have neuroprotective effects, which may be beneficial for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methyl]but-2-ynamide has several advantages for lab experiments. It is a highly selective fluorescent probe for iron ions, which makes it useful for studying the role of iron in biological processes. N-[(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methyl]but-2-ynamide is also relatively easy to synthesize, which makes it accessible to a wide range of researchers. However, there are also limitations to using N-[(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methyl]but-2-ynamide in lab experiments. One of the main limitations is that it is not specific to a particular iron-containing molecule, which can make it difficult to interpret results. Additionally, N-[(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methyl]but-2-ynamide is not suitable for in vivo imaging, as it cannot cross the blood-brain barrier.
Zukünftige Richtungen
There are several future directions for the study of N-[(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methyl]but-2-ynamide. One area of research is to develop new fluorescent probes that are more specific for particular iron-containing molecules. This could help to improve the specificity and sensitivity of imaging studies. Another area of research is to investigate the potential therapeutic applications of N-[(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methyl]but-2-ynamide. For example, N-[(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methyl]but-2-ynamide may be useful for the treatment of iron overload disorders, such as hemochromatosis. Finally, there is a need for further research to understand the mechanisms of action of N-[(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methyl]but-2-ynamide and its effects on biological systems. This could help to identify new targets for drug development and improve our understanding of the role of iron in disease.
Synthesemethoden
The synthesis of N-[(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methyl]but-2-ynamide involves a series of chemical reactions that result in the formation of the spirolactam derivative. The starting material for the synthesis is 2,2-difluorocyclohexanone, which is reacted with but-2-yn-1-amine to form an intermediate product. This intermediate product is then reacted with methyl chloroformate to form a spirocyclic intermediate, which is then treated with sodium hydroxide to form the final product, N-[(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methyl]but-2-ynamide. The synthesis of N-[(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methyl]but-2-ynamide is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-[(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methyl]but-2-ynamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of N-[(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methyl]but-2-ynamide is as a fluorescent probe for imaging biological systems. N-[(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methyl]but-2-ynamide has been shown to selectively bind to iron ions, which are important for many biological processes. By labeling N-[(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methyl]but-2-ynamide with a fluorescent tag, it is possible to visualize the distribution of iron ions in cells and tissues. This technique has been used to study the role of iron in a variety of biological processes, including cancer, neurodegenerative diseases, and cardiovascular disease.
Eigenschaften
IUPAC Name |
N-[(2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO2/c1-2-3-10(16)15-8-9-11(12(9,13)14)4-6-17-7-5-11/h9H,4-8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQCXQZTSZLEJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1C2(C1(F)F)CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-N-[4-(dimethylamino)phenyl]-2,2-dimethylpropanamide](/img/structure/B2831721.png)





![(Bicyclo[3.1.0]hexane-1-yl)acetic acid](/img/structure/B2831731.png)

![(2-chloro-5-methylsulfanylphenyl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2831733.png)
![N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-4-nitrobenzamide](/img/structure/B2831736.png)
![2-(2,4-dichlorophenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B2831739.png)

